molecular formula C21H28N2 B5528737 1-(2-methylbenzyl)-4-(3-phenylpropyl)piperazine

1-(2-methylbenzyl)-4-(3-phenylpropyl)piperazine

Cat. No. B5528737
M. Wt: 308.5 g/mol
InChI Key: UAJKRQLSCRFEJM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzylpiperazine derivatives, including compounds related to 1-(2-methylbenzyl)-4-(3-phenylpropyl)piperazine, involves various chemical reactions to confirm the proposed structures of metabolites and related compounds. These synthetic processes are critical for understanding the chemical nature and potential applications of these compounds (Ohtaka et al., 1989).

Molecular Structure Analysis

The molecular structure of benzylpiperazine derivatives, including 1-(2-methylbenzyl)-4-(3-phenylpropyl)piperazine, has been characterized using various spectroscopic techniques. These studies provide insights into the conformation, electronic distribution, and overall molecular architecture, which are essential for understanding the compound's chemical behavior and reactivity.

Chemical Reactions and Properties

Benzylpiperazine derivatives undergo a range of chemical reactions, including demethylenation, methylation, glucuronidation, sulfation, and N-dealkylation. These reactions highlight the compound's metabolic pathways and its potential for modification and interaction with biological systems (Staack & Maurer, 2004).

properties

IUPAC Name

1-[(2-methylphenyl)methyl]-4-(3-phenylpropyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2/c1-19-8-5-6-12-21(19)18-23-16-14-22(15-17-23)13-7-11-20-9-3-2-4-10-20/h2-6,8-10,12H,7,11,13-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAJKRQLSCRFEJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methylbenzyl)-4-(3-phenylpropyl)piperazine

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